

Application Notes and Protocols: Amogastrin for In Vivo Imaging of Gastric Mucosa

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Amogastrin

Cat. No.: B1665373

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Introduction

Amogastrin, a synthetic human gastrin analogue, is a potent and specific ligand for the cholecystokinin-2 receptor (CCK2R), also known as the gastrin receptor. The high expression of CCK2R on various cell types within the gastric mucosa makes **Amogastrin** an ideal candidate for targeted in vivo imaging. When labeled with a suitable radionuclide, **Amogastrin** enables non-invasive visualization and quantification of CCK2R expression, offering valuable insights into gastric physiology and pathophysiology. These application notes provide a comprehensive overview of the use of radiolabeled **Amogastrin** for in vivo imaging of the gastric mucosa, including its mechanism of action, experimental protocols, and quantitative data.

Mechanism of Action

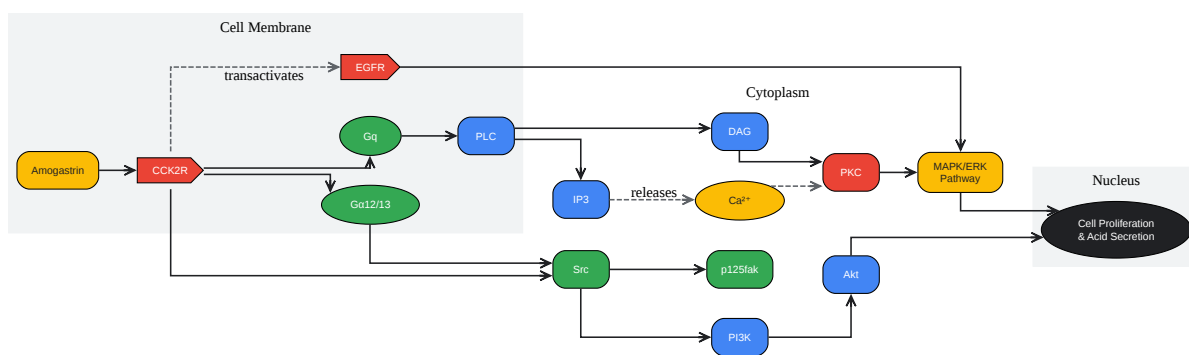
Amogastrin exerts its biological effects by binding to the CCK2R, a G-protein coupled receptor (GPCR).^{[1][2]} Upon binding, the receptor undergoes a conformational change, initiating a cascade of intracellular signaling events. In the gastric mucosa, this signaling is primarily associated with the stimulation of gastric acid secretion and the regulation of mucosal cell growth and differentiation.^{[1][3]}

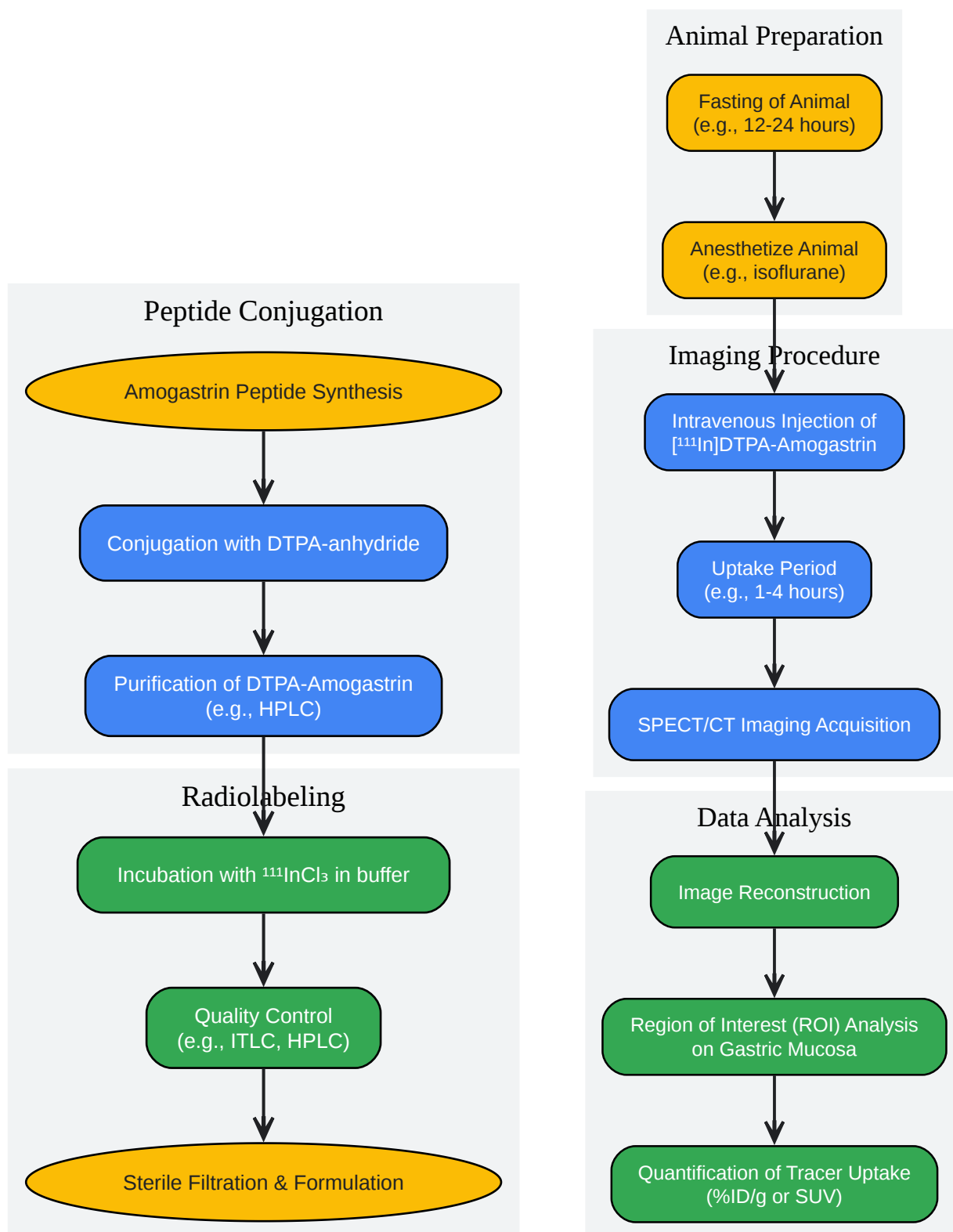
The imaging application of **Amogastrin** relies on its specific binding to CCK2R. By labeling **Amogastrin** with a gamma-emitting radionuclide for Single Photon Emission Computed

Tomography (SPECT) or a positron-emitting radionuclide for Positron Emission Tomography (PET), the biodistribution of the radiotracer can be visualized in vivo. The accumulation of radiolabeled **Amogastrin** in the gastric mucosa is directly proportional to the density of CCK2R, providing a functional readout of receptor expression.

Signaling Pathway

The binding of **Amogastrin** to the CCK2R activates multiple downstream signaling pathways. The receptor couples to Gq and G α 12/13 proteins, leading to the activation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC). These events lead to the activation of several downstream cascades, including the MAPK/ERK, PI3K/Akt, and Src pathways, which are involved in cell proliferation, survival, and acid secretion. Furthermore, CCK2R activation can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR), further amplifying pro-proliferative signals.





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Phone: (601) 213-4426

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